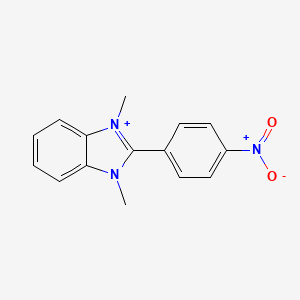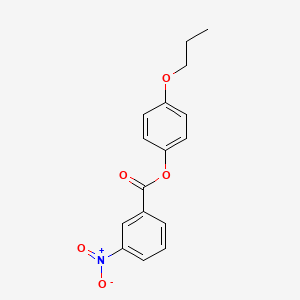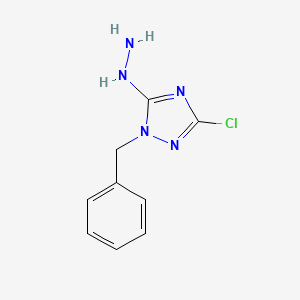
1,3-dimethyl-2-(4-nitrophenyl)-1H-3,1-benzimidazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core substituted with a nitrophenyl group and two methyl groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with o-phenylenediamine under acidic conditions to form the benzodiazole core. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties.
Applications De Recherche Scientifique
1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to DNA or proteins, disrupting their normal function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-DIMETHYL-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-3-IUM
- 1,3-DIMETHYL-2-(4-CHLOROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM
- 1,3-DIMETHYL-2-(4-AMINOPHENYL)-1H-1,3-BENZODIAZOL-3-IUM
Uniqueness
1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM is unique due to its nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the development of fluorescent probes and advanced materials.
Propriétés
Formule moléculaire |
C15H14N3O2+ |
|---|---|
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
1,3-dimethyl-2-(4-nitrophenyl)benzimidazol-3-ium |
InChI |
InChI=1S/C15H14N3O2/c1-16-13-5-3-4-6-14(13)17(2)15(16)11-7-9-12(10-8-11)18(19)20/h3-10H,1-2H3/q+1 |
Clé InChI |
LLGSDJFJVODUHK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B11712676.png)



![3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11712693.png)
![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11712695.png)
![(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11712702.png)
![1-{2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11712703.png)
![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide](/img/structure/B11712713.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11712733.png)


